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Diisobutyl oxalate

Cat. No.: B1594483
CAS No.: 2050-61-5
M. Wt: 202.25 g/mol
InChI Key: GJRRTUSXQPXVES-UHFFFAOYSA-N
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Description

Contextualization within Dialkyl Oxalate (B1200264) Chemistry

Dialkyl oxalates are a class of organic compounds that are diesters of oxalic acid. The general structure consists of two alkyl groups linked to an oxalate functional group. Within this family, diisobutyl oxalate is distinguished by its specific isobutyl ester components. nih.gov The study of dialkyl oxalates is significant for understanding esterification processes and the reactivity of dicarboxylic acids. atamanchemicals.comatamanchemicals.com Research in this area often involves comparing the properties and reactivity of different dialkyl oxalates, such as dimethyl oxalate, diethyl oxalate, and dibutyl oxalate, to understand the influence of the alkyl chain length and branching on the compound's characteristics.

The synthesis of dialkyl oxalates can be achieved through various methods, including the direct esterification of oxalic acid with the corresponding alcohol. chemicalbook.com For instance, dibutyl oxalate is produced from n-butanol and oxalic acid. chemicalbook.com Another method involves the coupling reaction of butanol, carbon monoxide, and oxygen using a catalyst system like PdCl2-CuCl2. The reactivity of dialkyl oxalates is a key area of investigation, with studies exploring their hydrolysis and degradation under different conditions. researchgate.net For example, the rate of dibutyl oxalate degradation in certain biological environments has been a subject of study.

Academic Significance and Research Scope of this compound

The academic significance of this compound lies in its utility as a model compound for studying the structure-property relationships of branched-chain esters. Its isomeric relationship with other C10H18O4 esters, such as dibutyl oxalate, provides a basis for comparative studies on physical properties like boiling point and density. nih.govstenutz.eu

Research on this compound encompasses several areas:

Synthesis and Characterization: Developing efficient and environmentally friendly synthesis methods is a key research focus. mdpi.com Characterization involves determining its physical and spectroscopic properties to establish a comprehensive chemical profile.

Chemical Reactivity: Investigations into its hydrolysis, transesterification, and other chemical transformations contribute to a deeper understanding of ester chemistry.

Applications: While direct applications are not as widespread as for some other oxalates, it is studied for its potential as a solvent and as an intermediate in organic synthesis. stenutz.eu

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
CAS Number 2050-61-5
Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
IUPAC Name bis(2-methylpropyl) oxalate
Boiling Point 230 °C
Density 1.002 g/cm³
SMILES CC(C)COC(=O)C(=O)OCC(C)C
InChI Key GJRRTUSXQPXVES-UHFFFAOYSA-N

Data sourced from multiple references. nih.govstenutz.euchemeo.com

Evolution of Research on Oxalate Esters and Their Relevance to this compound Studies

The study of oxalate esters has evolved significantly over time, driven by their importance as building blocks in organic synthesis and their presence in various natural and industrial processes. nii.ac.jp Early research focused on fundamental synthesis methods, such as the partial saponification of dialkyl oxalates to produce monoalkyl oxalates. nii.ac.jp

More recent research has expanded to include:

Advanced Synthesis Techniques: Modern methods focus on developing more efficient and selective syntheses. This includes photoredox nickel dual catalysis for the cross-coupling of organic halides and oxalates to form esters under mild conditions. chinesechemsoc.org Visible light-mediated reactions have also been developed for preparing non-symmetric oxalate diesters. nii.ac.jp

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis methods. Recent studies have demonstrated the practical synthesis of monoalkyl oxalates in aqueous media through the selective monohydrolysis of symmetric diesters. researchgate.netacs.org

Applications in Materials Science: Research has explored the use of oxalic acid in creating protective oxalate coatings on materials like marble, a process involving the dissolution of the substrate and subsequent precipitation of oxalate phases. ugr.es

Analytical Methods: The development of more accurate and efficient methods for quantifying oxalates, such as chromatography coupled with mass spectrometry, is an ongoing area of research, crucial for various fields from food science to clinical chemistry. mdpi.com

The evolution of research on oxalate esters provides a broader context for the study of this compound. Advances in synthesis, analytical techniques, and understanding of reaction mechanisms developed for other oxalate esters can be applied to and inform the investigation of this compound, contributing to a more complete understanding of this specific compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4 B1594483 Diisobutyl oxalate CAS No. 2050-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-methylpropyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-7(2)5-13-9(11)10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRRTUSXQPXVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290220
Record name diisobutyl oxalate
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-61-5
Record name NSC67394
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diisobutyl oxalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Production of Diisobutyl Oxalate

Direct Esterification Routes for Diisobutyl Oxalate (B1200264)

Direct esterification is a conventional and widely utilized method for producing diisobutyl oxalate. This process involves the reaction of oxalic acid with isobutanol in the presence of an acid catalyst.

Optimization of Reaction Conditions and Catalyst Selection

The efficiency of the direct esterification process is highly dependent on the optimization of reaction conditions and the choice of catalyst. Various catalysts have been studied to improve the reaction rate and yield of this compound.

Several inorganic acids and solid acids have been traditionally used as catalysts. guidechem.com However, these can be corrosive and lead to complicated post-treatment processes. guidechem.com Research has therefore focused on alternative, more efficient, and reusable catalysts.

Some of the catalysts investigated for the synthesis of dialkyl oxalates, including this compound, include:

Potassium bisulfate (KHSO₄) : This has been used as a catalyst for the esterification of oxalic acid with butanol. semanticscholar.org

Ferric chloride hexahydrate (FeCl₃·6H₂O) : This Lewis acid can effectively catalyze the esterification reaction. guidechem.com

Supported aluminum trichloride (B1173362) (AlCl₃) : Using a support can enhance the catalytic activity and ease of separation. guidechem.com

Tin tetrachloride pentahydrate (SnCl₄·5H₂O) : Tin(IV) chloride is a versatile Lewis acid catalyst used in various organic syntheses, including esterification. guidechem.comorganic-chemistry.orgwikipedia.org

Copper sulfate (B86663) (CuSO₄) : This compound has also been identified as a potential catalyst for the synthesis of dibutyl oxalate. guidechem.comuwimona.edu.jmnewalliance.co.in

The optimization of reaction conditions such as temperature, catalyst loading, and the molar ratio of reactants is crucial for maximizing the yield. For instance, in the synthesis of dibutyl oxalate, the reaction is often heated to reflux to facilitate the removal of water. guidechem.com

Table 1: Catalysts for Direct Esterification of Oxalic Acid

Catalyst Chemical Formula Type
Potassium bisulfate KHSO₄ Acid Salt
Ferric chloride hexahydrate FeCl₃·6H₂O Lewis Acid
Supported aluminum trichloride AlCl₃ Lewis Acid
Tin tetrachloride pentahydrate SnCl₄·5H₂O Lewis Acid
Copper sulfate CuSO₄ Lewis Acid

Oxidative Carbonylation Pathways for Dialkyl Oxalate Synthesis

Oxidative carbonylation represents a more modern and efficient route to dialkyl oxalates. This method involves the reaction of carbon monoxide and an alcohol in the presence of a catalyst and an oxidizing agent. chemcess.com

Catalytic Systems for Carbon Monoxide Coupling to Oxalate Esters

A prominent catalytic system for the oxidative carbonylation synthesis of dialkyl oxalates is the palladium chloride-copper chloride (PdCl₂-CuCl) oxidation-reduction system. guidechem.com This process allows for the direct synthesis of diesters of oxalic acid from carbon monoxide, an alcohol, and oxygen. guidechem.com The reaction is typically carried out under pressure to enhance the solubility of carbon monoxide. chemcess.com Other catalytic systems for oxidative carbonylation include palladium in complex combination with a ligand, a quinone, and a redox agent such as compounds of cobalt, manganese, copper, iron, or vanadium. google.com

Mechanistic Aspects of Palladium-Copper Redox Systems in Oxalate Formation

The mechanism of the palladium-copper redox system is a key aspect of the oxidative carbonylation process. In this catalytic cycle, palladium(II) is the active species that reacts with carbon monoxide and the alcohol to form the oxalate ester. unive.it This process results in the reduction of palladium(II) to palladium(0). unive.itethz.ch

Transesterification Approaches for this compound

Transesterification, or ester exchange, is another viable method for the synthesis of this compound. This process involves the reaction of a different oxalate ester, typically dimethyl oxalate or diethyl oxalate, with isobutanol. google.comnih.gov

This reaction is often catalyzed by an acid or a base. google.commasterorganicchemistry.com For instance, dimethyl oxalate can undergo an ester exchange reaction with a mixed alcohol starting material under the action of a basic catalyst, such as an alkali metal carbonate, sodium hydroxide (B78521), or sodium methoxide, at temperatures ranging from 50-150°C. google.com Lewis acids can also be used to catalyze the transesterification reaction. google.com The reaction is driven to completion by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) that is formed as a byproduct. rsc.org This method avoids the production of water, which can simplify the process and prevent equipment corrosion. rsc.org

Green Chemistry Principles in this compound Synthesis

The production of this compound and related oxalate compounds is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of renewable starting materials and the development of more environmentally friendly reaction conditions.

Utilization of Bio-Based Precursors in Related Oxalate Compound Production (e.g., L-valine, oxalic acid, glyoxal (B1671930) for bio-based imidazolium (B1220033) hydrogen oxalate)

A significant advancement in green chemistry is the synthesis of functional chemical compounds from renewable, bio-based resources instead of petroleum-based feedstocks. An exemplary case is the production of bio-based 1,3-diisobutyl imidazolium hydrogen oxalate, an ionic liquid. researchgate.netrsc.org This process utilizes precursors that are derived from biological sources.

The general pathway illustrates a move towards integrating biorefinery concepts into the production of specialized chemicals. Glyoxal itself can be derived from various sources, and its metabolism is a known pathway for endogenous oxalate synthesis. mdpi.comnih.gov Similarly, oxalic acid is a naturally occurring compound in many plants. atamanchemicals.comtubitak.gov.tr The use of amino acids like L-valine further anchors the synthesis in renewable feedstocks.

Table 1: Bio-Based Precursors for Imidazolium Hydrogen Oxalate Synthesis

Bio-Based PrecursorRole in SynthesisResulting Compound
L-ValineSource for the isobutyl groups on the imidazolium ring1,3-diisobutyl imidazolium hydrogen oxalate iBu₂IM researchgate.netrsc.org
Oxalic AcidProvides the hydrogen oxalate anion1,3-diisobutyl imidazolium hydrogen oxalate iBu₂IM researchgate.netrsc.org
GlyoxalForms the backbone of the imidazolium ring1,3-diisobutyl imidazolium hydrogen oxalate iBu₂IM researchgate.netrsc.org

Development of Environmentally Benign Synthetic Protocols and Aqueous Media Reactions

Traditional synthesis methods for oxalate esters often rely on organic solvents and toxic reagents like oxalyl chloride, which can generate corrosive hydrogen chloride gas. acs.orgrsc.org These methods pose environmental concerns and can lead to complex product mixtures with low to moderate yields. acs.orgresearchgate.net In contrast, green chemistry promotes the use of safer solvents, particularly water, and milder reaction conditions.

A key development in this area is the selective monohydrolysis of symmetric diesters, such as dialkyl oxalates, in predominantly aqueous media. acs.orgresearchgate.net This method provides a practical and environmentally friendly route to monoalkyl oxalates, which are valuable chemical building blocks. researchgate.netresearchgate.net The reaction typically involves treating the dialkyl oxalate with an aqueous sodium hydroxide (NaOH) solution at low temperatures (around 0–5 °C), often with a non-toxic co-solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) to enhance reaction rates. rsc.orgresearchgate.net

This approach is simple, does not require expensive or highly toxic reagents, and produces the desired monoalkyl oxalates in high yields and purity. researchgate.netresearchgate.net For instance, monobutyl oxalate can be efficiently synthesized from dibutyl oxalate using this aqueous hydrolysis method. rsc.org The conditions are mild and can be scaled up for larger production, addressing the limited commercial availability of many oxalate half-esters. acs.orgresearchgate.net The use of water as the primary medium is a significant contribution to protecting the environment. researchgate.net

Table 2: Research Findings on Aqueous Synthesis of Monoalkyl Oxalates

Starting DiesterBaseCo-SolventTemperatureReaction TimeProductYieldReference
Dimethyl oxalateNaOHTHF0–5 °C10 minMonomethyl oxalate94% researchgate.net
Diethyl oxalateNaOHTHF0–5 °C20 minMonoethyl oxalate92% researchgate.net
Dipropyl oxalateNaOHTHF0–5 °C30 minMonopropyl oxalate90% researchgate.net
Dibutyl oxalateNaOHTHF0–5 °C40 minMonobutyl oxalate91% rsc.org
Diisopropyl oxalateNaOHTHF0–5 °C120 minMonoisopropyl oxalate86% researchgate.net

Applications in Advanced Organic Synthesis and Polymer Science

Diisobutyl Oxalate (B1200264) as a Versatile Intermediate in Organic Synthesis

As an ester, diisobutyl oxalate can participate in various organic reactions, making it a useful precursor for more complex chemical structures. Its role as an intermediate is particularly noted in the pharmaceutical and agrochemical industries.

Dialkyl oxalates, as a class of compounds, serve as crucial intermediates in the production of various pharmaceuticals, including barbiturates and vitamins. atamanchemicals.comatamanchemicals.comontosight.ai The synthesis of barbiturates, a class of drugs that act as central nervous system depressants, often involves a condensation reaction. researchgate.net Specifically, a derivative of a dialkyl malonate reacts with urea (B33335) in the presence of a strong base. wikipedia.org The synthesis of phenobarbital, for example, can utilize a cross Claisen condensation with diethyl oxalate to form a key intermediate, diethyl phenylmalonate, which is then further reacted to create the final barbiturate (B1230296) structure. wikipedia.orgacsh.orgmlsu.ac.in While specific documentation for this compound is less common, its chemical similarity to diethyl and dibutyl oxalate suggests its applicability in similar condensation reactions to form diverse pharmaceutical building blocks.

The general utility of alkyl oxalates extends to the synthesis of vitamins and as purifying agents within the pharmaceutical industry. atamanchemicals.comatamanchemicals.com

The utility of dialkyl oxalates as intermediates is also prominent in the agrochemical sector. atamanchemicals.comatamanchemicals.comontosight.ai Compounds like dimethyl oxalate are used to produce pesticides, fungicides, and herbicides. connectchemicals.com The reactivity of the oxalate ester allows it to be a building block in the synthesis of larger, more complex molecules required for crop protection. researchgate.net This application is part of a broader industrial trend where oxalates are key precursors to a range of valuable commodity chemicals. researchgate.net

Precursor Role in Pharmaceutical Building Blocks and Intermediates (e.g., for barbiturates, vitamins)

Functionality in Polymer and Materials Engineering

This compound's influence extends into materials science, where it can be incorporated into polymers to modify their physical properties or be used as a monomer in the creation of new polymer chains.

Dialkyl oxalates are recognized for their role as plasticizers, which are additives used to increase the flexibility and workability of polymeric materials. atamanchemicals.com Dibutyl oxalate, a closely related compound, is specifically mentioned as a plasticizer for nitrocellulose. zehaochem.comguidechem.com General cosmetic databases also list this compound as having potential plasticizer functions. thegoodscentscompany.com Plasticizers work by embedding themselves between polymer chains, reducing intermolecular forces and allowing the chains to move more freely. While dibutyl phthalate (B1215562) is a more common plasticizer for polyvinyl chloride (PVC), the fundamental properties of ester compounds allow for their use in softening various resins. atamanchemicals.com

Table 1: Plasticizer Applications of Related Oxalate and Phthalate Esters This table is based on data for compounds structurally similar to this compound.

CompoundPolymer ApplicationFunction
Dibutyl Oxalate NitrocellulosePlasticizer, Solvent zehaochem.com
Dibutyl Phthalate (DBP) Polyvinyl Chloride (PVC), NitrocellulosePlasticizer
This compound General Cosmetic FormulationsPlasticizer, Chelating Agent, Solvent thegoodscentscompany.com

The two ester groups in this compound allow it to function as a monomer in polycondensation reactions. In polyester (B1180765) synthesis, a dialkyl oxalate can be reacted with a diol. uva.nl For instance, research has shown that dialkyl oxalates like dibutyl oxalate can be used in processes to produce ethylene (B1197577) glycol, a key precursor for polyester fibers such as polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net More advanced research focuses on reacting diaryl oxalates with diols like isosorbide (B1672297) to create high-performance bio-based polyesters, demonstrating the versatility of the oxalate monomer structure. nih.govrsc.org While the direct polymerization of this compound is not widely documented, the established chemistry of other dialkyl oxalates in forming polyesters and the potential for ring-opening polymerization of cyclic oxalate monomers highlight its potential in this area. google.com

Plasticizer Efficacy in Polymeric Materials (e.g., polyvinyl chloride, nitrocellulose)

Specialized Industrial Chemical Roles (Research Focus)

Beyond its broader applications, this compound has been the subject of specific industrial research, most notably as a fuel additive. Research has demonstrated its synthesis and use as a novel diesel cetane number improver. google.com A patent application also describes a diesel oil detergent that includes a mixture of di-n-butyl oxalate, this compound, and dipropyl oxalate as a cetane number improver. google.com This indicates a specialized role in enhancing fuel combustion performance.

Additionally, the conjugate base of its parent molecule, oxalic acid, is a known chelating agent for metal cations. pharmaffiliates.com This property is shared by related compounds like dibutyl oxalate, which is used as a chelating agent in cosmetics and other applications. atamanchemicals.comatamanchemicals.comparchem.com This suggests a similar potential for this compound in applications requiring the sequestration of metal ions.

Solvent Properties in Advanced Formulations (e.g., paints and coatings)

This compound is recognized for its utility as a solvent in specialized formulations. thegoodscentscompany.com While its isomer, dibutyl oxalate, is noted for use as a solvent for nitrocellulose plasticizers, a general application for oxalate esters is in paint and coating formulations due to their low volatility and solubility characteristics. ontosight.aichemball.com Specifically, oxalate esters like butyl oxalate are identified as components in paints, varnishes, and other protective coatings. alibaba.com In more advanced applications, this compound has been listed as a potential solvent in the formulation of high-resolution pigment inks for impulse ink jet systems. The properties of a solvent are critical in controlling the viscosity and stability of coating formulations. atamankimya.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₈O₄
Molecular Weight 202.25 g/mol
Appearance Colorless to pale yellow clear liquid
Boiling Point 191 °C at 760 mm Hg
Flash Point 75.3 °C (167.0 °F)

| Solubility | Soluble in alcohol; Insoluble in water |

Note: Data sourced from various chemical databases. Boiling point and flash point are for the related isomer diisopropyl oxalate. thegoodscentscompany.com

Role as Pigment Dispersants and Chelating Agents in Chemical Systems

The chemical structure of oxalate esters allows them to function as both chelating agents and pigment dispersants. The oxalate moiety has a strong ability to bind with metal cations through chelation. researchgate.net This property is utilized in cosmetic formulations where diisopropyl oxalate acts as a chelating agent, forming complexes with metal ions that could otherwise affect the stability and appearance of the product. thegoodscentscompany.com

Applications in Metal Treatment and Scale Removal

The broader class of oxalates, including oxalic acid and its salts, is well-documented for its effectiveness in metal treatment and cleaning applications. atamankimya.com These compounds are used for rust removal from cooling systems and steel plates because they can convert insoluble iron compounds, like rust, into a stable, water-soluble ferrioxalate (B100866) ion complex. atamankimya.comchemcess.com This chelating action is fundamental to their function as rust and scale removers, with commercial preparations for automobile radiators often containing oxalic acid. atamankimya.comatamanchemicals.comatamanchemicals.com

However, while the general family of oxalates is widely used for these purposes, specific research findings and documented industrial applications detailing the use of this compound for metal treatment and scale removal are not prominent in the reviewed scientific and technical literature. The primary applications for this specific ester are centered on its solvent and chelating properties in other types of chemical formulations. thegoodscentscompany.comresearchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound C₁₀H₁₈O₄
Oxalic acid C₂H₂O₄
Isobutyl alcohol C₄H₁₀O
Dibutyl oxalate C₁₀H₁₈O₄
Nitrocellulose (C₆H₇N₃O₁₁)n
Diisopropyl oxalate C₈H₁₄O₄

Advanced Analytical and Spectroscopic Characterization of Diisobutyl Oxalate

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatographic techniques are fundamental in separating and quantifying the components of a mixture. For diisobutyl oxalate (B1200264), several methods are particularly relevant.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like diisobutyl oxalate. shimadzu.com In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. shimadzu.com The separated components then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. shimadzu.com

For this compound, GC-MS can be used to determine its purity by quantifying the main peak area relative to any impurity peaks. The NIST Mass Spectrometry Data Center reports Kovats retention indices of 1236 and 1253.5 on a standard non-polar column for this compound, which aids in its identification. nih.gov The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its definitive identification and for the structural elucidation of any co-eluting impurities. nih.gov GC-MS is also sensitive enough to detect trace-level impurities that may arise from the synthesis process, such as residual isobutanol or by-products from side reactions. annlabmed.orgmdpi.com The sensitivity of GC-MS allows for the detection of oxalate concentrations as low as 0.78 μmol/L in some applications. annlabmed.org

Table 1: GC-MS Data for this compound

Parameter Value Reference
Kovats Retention Index (Standard Non-Polar Column) 1236, 1253.5 nih.gov
Major Mass Spectrum Peaks (m/z) Data not available in search results
Limit of Detection Method dependent, can be at µmol/L level annlabmed.org

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. While this compound itself can be analyzed by HPLC, this technique is more commonly employed for the determination of the oxalate content after hydrolysis of the ester. mdpi.comnih.gov This is particularly useful in quality control to ensure the correct stoichiometry of the oxalate moiety.

A typical HPLC method for oxalate determination involves separation on a reverse-phase column, such as a C18 column, with a suitable mobile phase. nih.govnih.govunav.edu For instance, a mobile phase of 15% methanol (B129727) in water containing 0.17 M ammonium (B1175870) acetate (B1210297) has been used for oxalate analysis. nih.gov Detection is often achieved using an ultraviolet (UV) detector at a wavelength where the oxalate or a derivatized form absorbs light, for example at 210 nm or 314 nm depending on the method. nih.govnih.gov The method can be validated for linearity, precision, and accuracy, with reported lower limits of quantification for oxalate being as low as 0.03130 mmol/L. nih.gov

Table 2: Example HPLC Conditions for Oxalate Determination

Parameter Condition Reference
Column Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase 15% Methanol in water with 0.17 M ammonium acetate nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 314 nm nih.gov
Retention Time ~13 minutes nih.gov

Ion chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ions. For the analysis of this compound, IC is primarily used to determine the concentration of oxalate anions after hydrolysis of the ester. nih.gov This is a direct method for quantifying the oxalate content and can also be used to detect other carboxylate anions that may be present as impurities.

The sample, after hydrolysis, is injected into the IC system, which typically consists of an anion-exchange column, a suppressor, and a conductivity detector. The suppressor reduces the background conductivity of the eluent, thereby increasing the sensitivity of the measurement for the analyte ions. Various eluents can be used, such as a mixture of sodium carbonate and sodium bicarbonate. nih.govcoresta.org The method is highly sensitive and specific for anions, with detection limits for oxalate reported to be as low as 0.5 µmol/L. colab.ws

High-Performance Liquid Chromatography (HPLC) for Oxalate Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

Advanced NMR studies can involve isotopic labeling to probe specific aspects of molecular structure and dynamics. nih.gov In the context of oxalate derivatives, carbon-13 (¹³C) labeling has been used to study nuclear singlet state lifetimes. soton.ac.uksoton.ac.uk A nuclear singlet state is a special quantum state of a pair of coupled nuclear spins that can have a much longer lifetime than the conventional T1 relaxation time. soton.ac.uk

By synthesizing oxalate esters with two adjacent ¹³C-labeled carbonyl carbons, researchers can create a spin pair system. soton.ac.uksoton.ac.uk The lifetime of the singlet state in these labeled oxalates is sensitive to the molecular environment and can provide information about molecular geometry and intermolecular interactions. soton.ac.uk Studies on unsymmetrical, perdeuterated, doubly ¹³C-labeled oxalates have shown extended nuclear singlet state lifetimes. soton.ac.uk This technique, while not directly reported for this compound in the search results, represents a sophisticated NMR method applicable to oxalate derivatives for detailed structural and dynamic analysis. soton.ac.uk

Vibrational Spectroscopy (IR, Raman) for Functional Group and Crystalline Form Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study its crystalline structure. acs.org

The IR spectrum of this compound will show characteristic absorption bands for the C=O stretching of the ester functional group, typically in the region of 1700-1750 cm⁻¹. tandfonline.com It will also exhibit bands corresponding to C-O stretching and C-H bending and stretching vibrations of the isobutyl groups. malayajournal.org The complementarity of IR and Raman spectroscopy is valuable; some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. acs.orgwalisongo.ac.id

While this compound is a liquid at room temperature, vibrational spectroscopy is also a powerful tool for analyzing the crystalline forms of related solid oxalates, such as calcium oxalate. Different crystalline forms (polymorphs) of a compound will exhibit distinct IR and Raman spectra due to differences in their crystal lattice and intermolecular interactions. For example, the CO stretching vibration in metal oxalates is sensitive to the cation. qut.edu.au This type of analysis can be crucial in fields where the crystalline form of an oxalate is important, such as in biomineralization or materials science. qut.edu.auscirp.org

Table 3: Characteristic Vibrational Frequencies for Oxalate-Related Compounds

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Reference
C=O (ester) Stretching 1700 - 1750 IR tandfonline.com
C-O (ester) Stretching 1000 - 1300 IR malayajournal.org
C=O (oxalate anion) Asymmetric Stretching ~1591 - 1623 IR malayajournal.orgresearchgate.net
C=O (oxalate anion) Symmetric Stretching ~1312 - 1489 IR, Raman qut.edu.auresearchgate.net
O-C-O Bending ~495 - 868 IR, Raman qut.edu.auresearchgate.net

Electrochemical and Amperometric Methods in Oxalate Analysis

Electrochemical and amperometric methods offer sensitive, rapid, and cost-effective alternatives for the quantification of oxalate, the core component of this compound. These techniques are primarily centered on the electrochemical oxidation or enzyme-mediated detection of the oxalate anion.

(COO)₂²⁻ + O₂ + 2H⁺ --(Oxalate Oxidase)--> 2CO₂ + H₂O₂

The amperometric response is generated by the oxidation or reduction of H₂O₂ at an electrode surface. To enhance the analytical performance, these sensors often require operation at high potentials, which can lead to interference from other electroactive species commonly found in biological samples, such as ascorbic acid and uric acid. nih.gov To circumvent this issue, various strategies have been developed, including the use of electron mediators and nanomaterials to lower the required working potential. nih.govmdpi.com

A variety of electrode modifications have been researched to improve sensitivity, selectivity, and response time. Amperometric biosensors have been constructed using oxalate oxidase immobilized on different matrices, such as carbon paste electrodes, graphite (B72142) electrodes, and polymer membranes. oup.comtandfonline.comingentaconnect.com For instance, an amperometric biosensor was developed by immobilizing oxalate oxidase on a chromium(III) hexacyanoferrate-modified graphite electrode. oup.comoup.com This modification allowed for the measurement of H₂O₂ reduction at a low potential of +0.05 V, thereby minimizing interferences. oup.comoup.com Another study described a sensor using a carbon ionic liquid electrode (CILE) modified with TiO₂-Fe nanoparticles for the simultaneous determination of oxalate and thiocyanate. analchemres.org

The operational parameters for these biosensors are critical for optimal performance. Factors such as pH, temperature, and response time are carefully optimized. For example, many oxalate biosensors exhibit optimal activity at a pH between 3.8 and 5.0 and a temperature around 30-35 °C, with response times ranging from a few seconds to several minutes. researchgate.netoup.comtandfonline.comingentaconnect.com

Beyond enzyme-based sensors, direct voltammetric methods for oxalate determination have also been explored. These methods rely on the direct oxidation of oxalate at the surface of a modified electrode. mdpi.com For example, a sensitive voltammetric method was developed for escitalopram (B1671245) oxalate using a nickel nanoparticles modified carbon paste sensor. nih.gov Another approach utilized a VS₂ nanoflower-decorated glassy carbon electrode for the electrochemical detection of oxalic acid, which has an oxidation potential of approximately 1.3 V. mdpi.com

Electrogenerated chemiluminescence (ECL) has also been employed for oxalate determination. This method is based on the light-producing reaction between oxalate and tris(2,2'-bipyridyl)ruthenium(II) (Ru(bpy)₃²⁺) upon electrochemical oxidation, offering a linear response over a wide concentration range. utexas.edu

The research findings highlight the versatility of electrochemical methods in oxalate analysis, with various platforms tailored for specific applications, from food analysis to clinical diagnostics. capes.gov.br

Detailed Research Findings:

Table 1: Performance of Various Amperometric Oxalate Biosensors

Electrode/Sensor Type Linear Range (M) Limit of Detection (LOD) (M) Response Time Optimal pH Source(s)
Oxalate oxidase on CrHCF-modified graphite electrode 2.5 x 10⁻⁶ - 1.0 x 10⁻⁴ - - 3.8 oup.comoup.com
Oxalate oxidase on polypropylene (B1209903) tip 2.8 x 10⁻⁵ - 4.0 x 10⁻⁴ 2.8 x 10⁻⁵ 30 s 5.0 ingentaconnect.com
Sorghum oxalate oxidase on carbon paste electrode Up to 2.2 x 10⁻⁴ (20 µg/ml) - 45 s 4.5 tandfonline.com
AuNPs-CaCO₃ microsphere with OxOx 1.0 x 10⁻⁶ - 1.0 x 10⁻³ 1.0 x 10⁻⁶ 4 s 5.0 researchgate.net

Table 2: Performance of Voltammetric and Other Electrochemical Methods for Oxalate Determination

Method/Electrode Type Technique Linear Range (M) Limit of Detection (LOD) (M) Application Source(s)
Ni nanoparticles modified carbon paste sensor Differential Pulse Voltammetry 1.0 x 10⁻⁶ - 7.0 x 10⁻⁵ < 2.0 x 10⁻⁷ Escitalopram Oxalate nih.gov
TiO₂-Fe nanoparticles modified CILE Differential Pulse Voltammetry 5.0 x 10⁻⁵ - 3.0 x 10⁻³ 2.3 x 10⁻⁵ Urine analchemres.organalchemres.org
Pt disk electrode Electrogenerated Chemiluminescence (ECL) 1.0 x 10⁻⁷ - 1.0 x 10⁻³ - Synthetic Urine utexas.edu
VS₂ nanoflower-modified GCE Differential Pulse Voltammetry 2.0 x 10⁻⁷ - 2.0 x 10⁻⁵ - Oxalic Acid Sensing mdpi.com

Computational Chemistry and Theoretical Investigations of Diisobutyl Oxalate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathways and Thermochemistry

Research on the reactivity of various β-amino alcohols with dialkyl oxalates has utilized DFT to map out the mechanistic pathways leading to the formation of either linear oxalamides or cyclic morpholine-2,3-diones. researchgate.net These calculations reveal that the reactions are not kinetically controlled but rather proceed under thermodynamic control, with an equilibrium established between all species. researchgate.net This means the final product distribution is determined by the relative thermodynamic stabilities of the products rather than the activation energies of the reaction steps.

In a different context, DFT calculations have been employed to understand the direct synthesis of oxalic acid from carbon monoxide (CO). scielo.br These studies investigate the plausible mechanisms and the potential energy surfaces, providing Gibbs free energy changes for key steps like the migratory insertion of CO into metal-hydroxyl bonds. scielo.br For instance, in a dinuclear hydroxocobalt(III) complex, the formation of a -COOH group via migratory CO insertion was found to be highly exothermic with a very low calculated activation energy. scielo.br

Table 1: Examples of Thermochemical Data from DFT Calculations for Oxalate-Related Reactions

Reaction/ProcessSystemComputational MethodCalculated ParameterValueReference
Migratory CO InsertionDinuclear Hydroxocobalt(III) ComplexDFT (ORCA)Gibbs Free Energy Change (ΔG)-50.9 kcal/mol scielo.br
Nitro-Nitrite Rearrangement5,7-Dinitrobenzotriazole (DBT)W1-F12Activation Barrier267 kJ/mol (~63.8 kcal/mol) researchgate.net
Amine Attack on Oxalate (B1200264)N-methyl-ethanolamine + Diethyl oxalateDFTFree Energy of Reaction (Intermediate Formation)-1.1 kcal/mol bohrium.com

A key strength of quantum chemical calculations is the ability to locate and characterize transition states (TS), which are the maximum energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or energy barrier, a critical parameter for determining reaction kinetics. researchgate.net

A notable example is the Pd-catalyzed decarboxylative coupling of potassium oxalate monoesters with aryl halides. scispace.com Theoretical calculations using DFT identified a five-coordinate Pd(II) transition state for the decarboxylation step. scispace.comresearchgate.net This step was determined to be the rate-limiting step of the reaction, with a calculated energy barrier of approximately 30 kcal/mol. scispace.comresearchgate.net

In the study of the reaction between β-amino alcohols and dialkyl oxalates, DFT calculations were used to locate the transition states for the key steps. bohrium.com For example, the initial intermolecular attack of the amino group on the oxalate ester to form a tetrahedral intermediate proceeds through a specific transition state (TS1). bohrium.com The subsequent conversion to another intermediate involves a second transition state (TS2). bohrium.com By calculating the energies of these transition states, researchers can construct a detailed energy profile of the reaction, explaining why certain pathways are favored over others.

Similarly, DFT has been used to investigate the formation of oxalic acid on mineral surfaces. In one study, the coupling of two carboxylate groups to form an adsorbed oxalic acid molecule was identified as a key step with a significant energy barrier, representing the transition state for C-C bond formation. cuni.cz These examples highlight how computational methods can predict energy barriers and transition state geometries, providing fundamental insights into the mechanisms of oxalate reactions that are often inaccessible experimentally.

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo (MC), are powerful tools for studying the collective behavior of molecules and their intermolecular interactions in condensed phases. rush.eduuni-pannon.hu These methods can provide a detailed, atomistic view of the structure and dynamics of liquids and solutions containing compounds like diisobutyl oxalate.

While specific MD or MC simulations for pure this compound are not prominent in the literature, studies on analogous systems like diethyl oxalate (DEO) offer valuable insights. The analysis of thermodynamic, transport, and acoustic properties of binary mixtures of DEO with various ethers provides information on the nature and strength of intermolecular interactions. researchgate.net By measuring properties like excess molar volume and viscosity deviation and fitting them to models such as the Redlich-Kister polynomial, researchers can infer the presence of specific interactions (e.g., dipole-dipole, dispersion forces) between the oxalate ester and the solvent molecules. researchgate.net

Crystal structure analysis of simple dialkyl oxalates, including diethyl, di-iso-propyl, and di-n-butyl oxalate, also sheds light on intermolecular forces, particularly the role of C-H···O hydrogen bonds in the solid state. rsc.org These studies show that even weak hydrogen bonds can play a significant role in the molecular packing and physical properties, such as melting points. rsc.org For liquid this compound, it is expected that a combination of van der Waals forces and weaker hydrogen bond-like interactions between the carbonyl oxygens and the alkyl hydrogens would govern its structure and properties. MD simulations could be used to quantify these interactions by calculating radial distribution functions and interaction energies.

In a broader context, MD simulations have been used to study the interaction of oxalate ions with surfaces, such as in the context of kidney stone formation, where simulations have explored the adsorption of phosphocholine (B91661) on calcium oxalate surfaces. mdpi.com These studies demonstrate the capability of molecular simulations to model complex interfacial phenomena at the atomic level. mdpi.com

Table 2: Types of Intermolecular Interactions in Oxalate Ester Systems

Interaction TypeSystemMethod of InvestigationSignificanceReference
Dipole-Dipole & Dispersion ForcesDiethyl Oxalate + Ether MixturesThermodynamic & Acoustic Property MeasurementGoverns miscibility and solution non-ideality researchgate.net
C-H···O Hydrogen BondsSolid Dialkyl Oxalates (e.g., Diethyl, Di-n-butyl)X-ray CrystallographyInfluences crystal packing and melting points rsc.org
Ion-Pair and Hydrogen BondingCalcium Oxalate + WaterSolution Chemistry Modeling & ExperimentsControls solubility and complex formation nih.gov
Adsorption on SurfacesPhosphocholine + Calcium Oxalate DihydrateAb Initio Molecular DynamicsElucidates the role of biomolecules in crystal growth mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Oxalate Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at creating mathematical models that correlate the chemical structure of compounds with their physicochemical properties or biological activities. science.govsci-hub.se These models are valuable for predicting the properties of new or untested compounds without the need for costly and time-consuming experiments. researchgate.net While QSAR is often associated with drug discovery, the underlying principles of QSPR can be applied to predict fundamental chemical properties of industrial chemicals like this compound.

For esters, QSPR models have been successfully developed to predict a range of important physical properties. For instance, a study on the normal boiling points (NBPs) of 309 aliphatic esters used topological indices to build a robust predictive model. researchgate.net The model showed that the NBP is primarily influenced by molecular size, with smaller contributions from branching and polarity. researchgate.net The key descriptors in this model were the modified Xu index (related to molecular size and branching) and atom-type-based indices for methyl and ester oxygen groups. researchgate.net

Similarly, QSPR models have been created to predict the viscosity of organic compounds, including esters. One study investigated 361 organic compounds and developed a five-descriptor equation for liquid viscosity. atamanchemicals.com Another study focused specifically on 41 ester lubricants, using partial least squares combined with genetic algorithms to select the most relevant molecular descriptors. researchgate.net The results indicated that viscosity index and pour point are highly correlated with the geometry, molecular connectivity, and spatial autocorrelation of the ester molecules. researchgate.net

For solubility, a key property for many applications, QSPR models have been developed for sulfur-containing aromatic esters. science.gov A genetic algorithm was used to select the most important quantum chemical descriptors from a large pool, resulting in a model that could reliably predict aqueous solubility. The selected descriptors included the molecular surface area and charges on the carboxyl group. science.gov

Although no specific QSPR studies targeting this compound were found, these examples demonstrate a clear methodology. One could, in principle, develop a QSPR model for a series of dialkyl oxalates by calculating a range of molecular descriptors (topological, geometrical, electronic) and using statistical methods like multiple linear regression or machine learning to build a predictive model for properties such as boiling point, viscosity, or solubility.

Table 3: Examples of Descriptors Used in QSPR Models for Ester Properties

PropertyEster TypeKey Descriptor TypesStatistical ModelReference
Normal Boiling PointAliphatic EstersTopological Indices (e.g., Modified Xu, Atom-type AI)Multiple Linear Regression researchgate.net
Viscosity Index, Pour PointEster LubricantsGeometrical, Connectivity, and Autocorrelation DescriptorsPartial Least Squares with Genetic Algorithm researchgate.net
Aqueous SolubilityAromatic Sulfur-Containing EstersQuantum Chemical Descriptors (e.g., Molecular Surface Area, Atomic Charges)Genetic Algorithm-based Multiple Linear Regression science.gov
ViscosityGeneral Organic CompoundsTopological, Constitutional, and Quantum Chemical DescriptorsMultiple Linear Regression atamanchemicals.com

Predictive Models for Solubility and Phase Behavior of Oxalate Esters in Solvent Mixtures (e.g., NIBS/Redlich-Kister equations, Modified Wilson model)

Predicting the solubility and phase behavior of compounds in solvent mixtures is crucial for process design, separation, and formulation. Several thermodynamic models are employed to correlate and predict such behavior, with the Nearly Ideal Binary Solvent/Redlich-Kister (NIBS/R-K) equations and the Modified Wilson model being prominent examples.

The NIBS/Redlich-Kister model is a semi-empirical equation used to represent the solubility of a solute in binary solvent mixtures. It combines the solubilities in the pure solvents with an excess term, expressed as a Redlich-Kister polynomial, which accounts for the non-ideal interactions between the two solvents. This model has been shown to accurately describe the experimental solubility data for various systems, including those containing esters. For example, the solubility of benzophenone (B1666685) in binary mixtures of carbon tetrachloride with various alkanes was successfully represented using the NIBS/Redlich-Kister model. rasayanjournal.co.in

The Modified Wilson model is another activity coefficient model used to describe the phase behavior of liquid mixtures. It is an extension of the original Wilson equation that can be applied to both vapor-liquid and liquid-liquid equilibria. acs.org The model uses binary interaction parameters to account for the energetic differences between like and unlike molecule interactions. Studies have shown the Modified Wilson model to be effective in correlating the solubility of various organic compounds, including esters, in different solvents as a function of temperature. cedia.edu.eccapes.gov.br

Other thermodynamic models are also frequently used for these systems. The universal quasi-chemical (UNIQUAC) and non-random two-liquid (NRTL) models are activity coefficient models that are also capable of describing the phase behavior of highly non-ideal mixtures. capes.gov.br For instance, several studies have successfully used the UNIQUAC, NRTL, and Wilson models to correlate the solubility data of complex esters in various organic solvents. capes.gov.br These models, along with the modified Apelblat equation, are frequently compared to determine the best fit for a given experimental dataset. cedia.edu.ec

Table 4: Common Thermodynamic Models for Correlating Solubility and Phase Equilibria

ModelTypeKey FeaturesExample Application (Esters)Reference
NIBS/Redlich-Kister Semi-empirical solubility modelCombines ideal mixing rule with a polynomial excess term for solvent-solvent interactions.Representing solute solubility in binary solvent mixtures containing esters. rasayanjournal.co.inresearchgate.net
Modified Wilson Activity coefficient modelTwo parameters per binary pair; based on local composition concept. Applicable to VLE and LLE.Correlating solubility of esters in various solvents with temperature. mcmaster.caacs.orgcedia.edu.ec
NRTL (Non-Random Two-Liquid) Activity coefficient modelTwo parameters per binary pair; good for partially miscible systems.Correlating solubility data of complex esters. capes.gov.br
UNIQUAC (Universal Quasi-Chemical) Activity coefficient modelUses structural parameters (r and q) and binary interaction parameters.Correlating solubility data of complex esters. capes.gov.br
Modified Apelblat Semi-empirical solubility modelCorrelates solubility with temperature using three empirical parameters.Correlating solubility of esters in pure solvents. cedia.edu.eccapes.gov.br

Environmental Chemistry and Bioremediation Research Involving Oxalates

Environmental Persistence and Degradation Mechanisms of Oxalate (B1200264) Compounds

The environmental persistence of oxalate compounds is largely dictated by their susceptibility to microbial degradation. In soil and water, oxalates are generally not considered persistent due to the widespread presence of oxalate-degrading microorganisms. frontiersin.orgnih.gov These microbes utilize oxalate as a carbon and energy source. biorxiv.org

The degradation of oxalate in the environment occurs through several microbial pathways. frontiersin.org The most well-studied is the oxalate-carbonate pathway (OCP), a biogeochemical process that can lead to the long-term sequestration of carbon in the form of calcium carbonate. researchgate.netfrontiersin.org This pathway involves oxalogenic plants that produce calcium oxalate, which is then decomposed by oxalotrophic bacteria and fungi in the soil. researchgate.netoup.com This process ultimately converts the oxalate into carbonate. researchgate.net

The persistence of specific oxalate esters, such as diisobutyl oxalate, would likely be influenced by their hydrolysis to oxalic acid and the corresponding alcohol, followed by the microbial degradation of the resulting products. For instance, the related compound di-n-butyl phthalate (B1215562) (DBP) is known to be biodegradable in surface waters, with a half-life ranging from 1 to 14 days. inchem.org The degradation of DBP proceeds via hydrolysis to mono-n-butyl phthalate and then to phthalic acid, which is subsequently mineralized. inchem.org A similar pathway could be hypothesized for this compound, although specific studies are lacking.

Microbial and Enzymatic Degradation of Oxalates in Waste Streams

Microbial and enzymatic processes are central to the breakdown of oxalates in various waste streams. researchgate.net Oxalate-degrading bacteria are found in diverse environments, including the mammalian gut and soil, and play a crucial role in managing oxalate levels. nih.govnih.gov These bacteria can be categorized based on their interaction with oxalate: some use it as a primary carbon source, while others degrade it to detoxify their environment. biorxiv.org

The enzymatic degradation of oxalate is primarily carried out by three types of enzymes google.com:

Oxalate decarboxylase (ODC) : This enzyme, typically found in fungi, catalyzes the decarboxylation of oxalic acid to formic acid and carbon dioxide. nih.govgoogle.com

Oxalate oxidase (OXO) : Found in plants and some fungi, this enzyme oxidizes oxalate to carbon dioxide and hydrogen peroxide. researchgate.netgoogle.com

Oxalyl-CoA decarboxylase : This bacterial enzyme is part of a two-step process that converts oxalate to formate (B1220265) and carbon dioxide. nih.govgoogle.com

These microbial and enzymatic systems have potential applications in treating industrial wastewater containing oxalates, such as those from the pulp and paper or alumina (B75360) industries. researchgate.net The efficiency of these degradation processes can be influenced by environmental factors like pH. For example, some Lactobacillus species show increased expression of oxalate-degrading genes at a slightly acidic pH of 5.5, while the optimal pH for Oxalobacter formigenes is around 6.4. nih.gov

Research on Oxalate in Atmospheric Chemistry and Aerosol Formation

Oxalic acid, the simplest dicarboxylic acid, is a ubiquitous and abundant component of atmospheric aerosols. mdpi.comresearchgate.netresearchgate.net It plays a significant role in atmospheric chemistry by influencing the formation of new particles and acting as cloud condensation nuclei (CCN), which are essential for cloud formation. mdpi.comresearchgate.netrsc.org

Key Research Findings:

Formation: Particulate oxalate is primarily a secondary pollutant, formed through the aqueous-phase oxidation of various volatile organic compounds (VOCs), including biogenic hydrocarbons like isoprene. mdpi.comnasa.gov In-cloud processing is a major pathway for oxalate formation. researchgate.netnasa.gov

Hygroscopic Properties: The ability of aerosol particles to take up water, known as hygroscopicity, is a key factor in their climate impact. rsc.org Oxalic acid itself is hygroscopic and can enhance the CCN activity of aerosol particles. rsc.orgcopernicus.org However, its interaction with other atmospheric components, such as metal ions, can alter this property. copernicus.orgcopernicus.org

Hygroscopicity Data for Oxalic Acid and Its Salts

The hygroscopic growth factor (HGF) indicates how much a particle grows in size due to water uptake at a specific relative humidity (RH). The critical supersaturation (SScrit) is the supersaturation level at which a particle activates to become a cloud droplet.

CompoundHygroscopic Growth Factor (HGF) at 90% RHCritical Supersaturation (SScrit) for 100 nm particlesReference
Oxalic Acid (OxA)1.47~0.25% rsc.orgrsc.org
Ammonium (B1175870) Oxalate (NH₄-Ox)>1.47~0.17% rsc.orgrsc.org
Sodium Oxalate (Na-Ox)<1.47 (no growth below 90% RH)~0.14% rsc.orgd-nb.info
Potassium Oxalate (K-Ox)Deliquesces at ~85% RH~0.20% rsc.orgrsc.org
Calcium Oxalate (Ca-Ox)No significant growthModerate activation rsc.orgrsc.org
Magnesium Oxalate (Mg-Ox)No significant growthPoor activation rsc.orgrsc.org

This table presents data for oxalic acid and its common salts, providing a reference for the behavior of oxalate-containing aerosols. Data for this compound is not available.

Carbon Dioxide Sequestration and Utilization via Oxalate Pathways

Oxalate pathways are being explored as a novel strategy for carbon dioxide (CO₂) capture, utilization, and sequestration. nih.gov These methods aim to convert gaseous CO₂ into stable, solid oxalate compounds.

Key Research Pathways:

The Oxalate-Carbonate Pathway (OCP): This natural biogeochemical cycle sequesters atmospheric CO₂ into calcium carbonate in soils. uady.mxpostersessiononline.eu The process begins with oxalogenic plants that fix atmospheric CO₂ via photosynthesis and store it as calcium oxalate. researchgate.netasknature.org Upon the plant's death and decomposition, soil microbes metabolize the oxalate, leading to the precipitation of calcium carbonate, a stable mineral that can store carbon for long periods. researchgate.netfrontiersin.orgasknature.org This pathway is particularly studied in tropical and karstic environments. uady.mxpostersessiononline.eu

Electrochemical Conversion: Researchers are investigating the electrochemical reduction of CO₂ to oxalic acid or oxalates. nih.govnih.gov This process can be coupled with water oxidation and, if powered by renewable energy, offers a promising route for large-scale CO₂ utilization. nih.gov For instance, an O₂-assisted aluminum/CO₂ electrochemical cell has been demonstrated to convert CO₂ into aluminum oxalate while generating electricity. nih.gov

Chemical Reduction: Green chemistry approaches are also being developed. One such method uses ascorbic acid (Vitamin C) to reduce CO₂ to oxalic acid, which can then be precipitated as calcium oxalate (weddellite). mdpi.comrepec.orgnih.gov This creates a stable, solid form for long-term carbon storage. repec.org

These oxalate-based carbon sequestration methods offer the advantage of converting CO₂ into a solid, stable form, which can be stored or potentially used as a feedstock for other chemical processes. nih.govrepec.org

Emerging Research Frontiers and Future Prospects for Diisobutyl Oxalate

Development of Highly Selective and Sustainable Catalytic Systems for Diisobutyl Oxalate (B1200264) Production

The industrial synthesis of diisobutyl oxalate, typically achieved through the esterification of oxalic acid or transesterification of another dialkyl oxalate with isobutanol, is a focal point for innovation. The goal is to develop catalytic systems that are not only highly efficient and selective but also environmentally benign, moving away from corrosive mineral acids. Research is progressing on two main fronts: heterogeneous and homogeneous catalysis.

Heterogeneous Catalysts: These solid-phase catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, a key tenet of green chemistry. beilstein-journals.org Research has shown that solid acid catalysts, such as zeolites and supported metal oxides, are effective for esterification reactions. For instance, hierarchical zeolite H-BEA catalysts have been investigated for the synthesis of dibutyl itaconate, a structurally related diester, demonstrating the potential of such materials for producing specialty esters from biomass-derived acids. researchgate.net Supported metal oxides, like MoO₃/SiO₂ and TiO₂/SiO₂, have been used for the transesterification of diethyl oxalate, indicating their potential applicability for this compound synthesis. beilstein-journals.org The development of catalysts based on non-critical raw materials and non-noble metals is a significant challenge being addressed to ensure industrial scalability. rsc.org

Homogeneous Catalysts: While posing separation challenges, homogeneous catalysts often exhibit higher activity and selectivity under milder reaction conditions. acs.orgnih.gov Organometallic complexes and ionic liquids are prominent areas of investigation. beilstein-journals.org For example, palladium-based catalysts have been used in the oxidative carbonylation of alcohols to produce oxalate esters. google.com Ionic liquids are being explored as "green" alternatives, acting as both catalyst and solvent, potentially leading to highly selective and efficient transesterification processes. beilstein-journals.org The rational design of these catalysts at a molecular level allows for fine-tuning of their electronic and steric properties to optimize performance for specific substrates like isobutanol. au.dkacs.org

Rational Design of Novel this compound Derivatives for Targeted Applications

Beyond its current uses, the molecular structure of this compound serves as a scaffold for creating new molecules with tailored properties. Rational design, a process that uses computational modeling and chemical principles to predict the function of a molecule before its synthesis, is central to this effort. rsc.orgresearchgate.net By modifying the isobutyl groups or the oxalate core, researchers can develop derivatives for specialized applications.

For example, introducing functional groups onto the isobutyl chains could lead to the creation of novel polymers or plasticizers with enhanced biodegradability or specific thermal properties. The oxalate moiety itself can be a precursor to other valuable chemicals. For instance, the hydrogenation of oxalate esters like dibutyl oxalate can yield ethylene (B1197577) glycol, a crucial monomer for producing polyethylene (B3416737) terephthalate (B1205515) (PET). google.com The design of derivatives could also target applications in areas like organic electronics or as components in advanced lubricant formulations. Research into chiral π-conjugated double helical molecules has demonstrated how complex structures with unique electronic properties can be rationally designed, suggesting pathways for creating sophisticated materials from simpler building blocks like oxalate esters. acs.org

Integration of Data Science and Machine Learning in Oxalate Research for Predictive Synthesis and Discovery

The fields of data science and machine learning are revolutionizing chemical research by enabling the analysis of large datasets to predict outcomes and accelerate discovery. oclc.orgox.ac.uk In the context of oxalate chemistry, these tools can be applied to predict optimal reaction conditions for this compound synthesis, screen potential catalysts, and identify novel derivatives with desired properties.

Machine learning models, such as logistic regression and XGBoost, have been trained on data from electronic health records to predict the composition of calcium oxalate kidney stones, demonstrating the power of these methods in analyzing complex chemical systems. nih.gov Similar approaches could be developed for industrial chemistry. By feeding experimental data on catalyst type, solvent, temperature, and pressure into a machine learning algorithm, it may become possible to predict the yield and selectivity of this compound production with high accuracy. researchgate.net This predictive capability can significantly reduce the number of experiments needed, saving time and resources. Furthermore, these models can be used to explore vast chemical spaces to identify new oxalate derivatives with potential applications that might not be discovered through traditional research methods. umich.edu

Advances in Industrial Ecology and Circular Economy Principles for this compound and Related Compounds

The principles of industrial ecology and the circular economy aim to create closed-loop systems where waste is minimized and resources are used more efficiently. mdpi.comresearchgate.netuet.edu.al this compound and its production processes are being evaluated within this framework. A key aspect is the use of renewable feedstocks. Isobutanol can be produced via fermentation of biomass, making this compound a potentially bio-based chemical.

Another critical area is the feedstock for the oxalate unit. A significant advancement is the synthesis of dialkyl oxalates from carbon monoxide (CO) or carbon dioxide (CO2), which are abundant C1 feedstocks. google.comnih.gov Catalytic processes that couple CO with an alcohol offer a non-petroleum route to oxalate esters. google.com This not only utilizes a waste gas (in the case of industrial off-gas) but also provides an alternative to traditional routes that may have a larger environmental footprint. The integration of this compound production into an eco-industrial park, where the byproducts of one process become the raw materials for another (industrial symbiosis), is a long-term goal. uet.edu.alis4ie.org This systemic approach, which considers the entire lifecycle of the chemical, is essential for transitioning from a linear 'take-make-dispose' model to a sustainable, circular one. mdpi.comellenmacarthurfoundation.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.